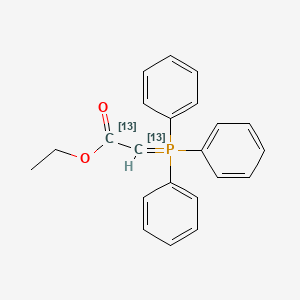
(Carbethoxymethylene)triphenylphosphorane-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Carbetoxymethylene)triphenylphosphorane-13C2 is an organophosphorus compound with the chemical formula C20^13C2H21O2P. It is a white solid that is soluble in organic solvents. This compound is a labeled version of (Carbethoxymethylene)triphenylphosphorane, where two carbon atoms are replaced with the isotope carbon-13. It is primarily used as a reagent in organic synthesis, particularly in the Wittig and Horner-Wadsworth-Emmons reactions .
準備方法
Synthetic Routes and Reaction Conditions
(Carbetoxymethylene)triphenylphosphorane-13C2 can be synthesized through a multi-step reaction. The process typically involves the reaction of triphenylphosphine with ethyl bromoacetate to form a phosphonium salt. This salt is then treated with a base, such as sodium carbonate, to yield the final product .
Industrial Production Methods
While specific industrial production methods for (Carbetoxymethylene)triphenylphosphorane-13C2 are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
化学反応の分析
Types of Reactions
(Carbetoxymethylene)triphenylphosphorane-13C2 primarily undergoes carbon-carbon bond formation reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions . These reactions are used to convert carbonyl compounds into alkenes.
Common Reagents and Conditions
Wittig Reaction: Involves the use of aldehydes or ketones as reactants, with the reaction typically carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Horner-Wadsworth-Emmons Reaction: Utilizes phosphonate esters and aldehydes, often in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions are alkenes, which are valuable intermediates in the synthesis of various organic compounds .
科学的研究の応用
(Carbetoxymethylene)triphenylphosphorane-13C2 has several applications in scientific research:
作用機序
The mechanism of action of (Carbetoxymethylene)triphenylphosphorane-13C2 involves its role as a nucleophile in carbon-carbon bond formation reactions. In the Wittig reaction, the compound reacts with carbonyl compounds to form an alkene and a triphenylphosphine oxide byproduct. In the Horner-Wadsworth-Emmons reaction, it reacts with aldehydes to form alkenes, with the formation of a phosphonate ester byproduct .
類似化合物との比較
Similar Compounds
(Carbomethoxymethylene)triphenylphosphorane: Similar in structure but contains a methoxy group instead of an ethoxy group.
(Ethoxycarbonylmethylene)triphenylphosphorane: Another variant with slight differences in the substituent groups.
Uniqueness
(Carbetoxymethylene)triphenylphosphorane-13C2 is unique due to the incorporation of carbon-13 isotopes, which makes it particularly useful in isotopic labeling studies and nuclear magnetic resonance (NMR) spectroscopy .
特性
分子式 |
C22H21O2P |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
ethyl 2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C22H21O2P/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3/i18+1,22+1 |
InChIキー |
IIHPVYJPDKJYOU-DRHVNQJJSA-N |
異性体SMILES |
CCO[13C](=O)[13CH]=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



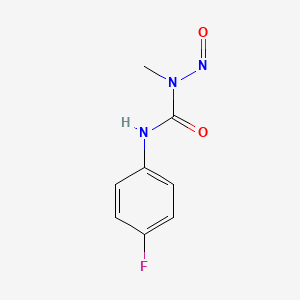
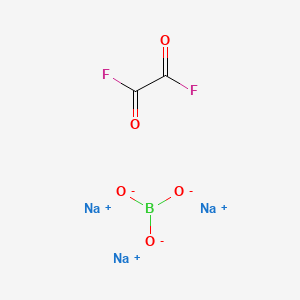
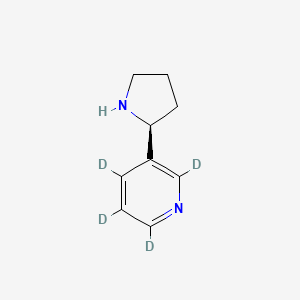
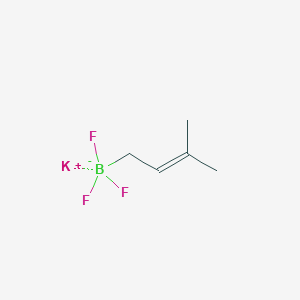

![[(3S,9S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405803.png)
![2-(3,4-Dimethoxyphenyl)-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13405808.png)
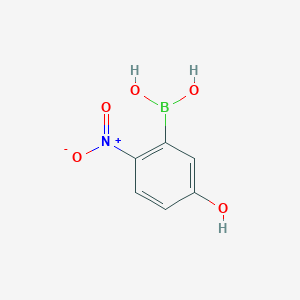
![N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide](/img/structure/B13405831.png)
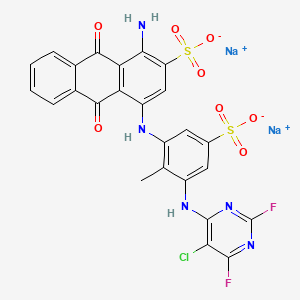
![5-Fluoro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B13405837.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13405850.png)

